5-Phenylisoxazole-3-carboxylic acid (CAS 14441-90-8) is a highly stable, crystalline heterocyclic building block (mp 160–164 °C, pKa ~3.33) widely utilized in medicinal chemistry and advanced organic synthesis . Featuring a reactive carboxylic acid group at the 3-position and a lipophilic phenyl ring at the 5-position, this compound serves as a bifunctional scaffold. It is primarily procured for its ability to undergo efficient amidation and esterification, while the electron-deficient isoxazole core provides critical hydrogen-bond acceptor sites and unique steric geometry. Its specific physicochemical profile makes it a superior starting material for developing kinase inhibitors, xanthine oxidase therapeutics, and multi-aryl library synthesis where downstream processability and high-yield coupling are paramount.
Buyers may consider substituting 5-phenylisoxazole-3-carboxylic acid with the more common 5-methylisoxazole-3-carboxylic acid or generic aromatic acids to reduce initial material costs. However, this substitution fundamentally compromises both process chemistry and pharmacological performance. The 5-methyl analog lacks the critical steric bulk and lipophilicity (LogP ~0.82 vs ~2.43) provided by the phenyl ring, resulting in significantly higher product loss to the aqueous phase during standard liquid-liquid extraction . Furthermore, in complex amidation workflows, the absence of the phenyl group leads to lower coupling yields and produces intermediates with poor crystallinity, complicating downstream purification [1]. Pharmacologically, replacing the 5-phenylisoxazole core with generic aromatics eliminates the specific vectoring and electron-withdrawing properties required for target binding in established xanthine oxidase and kinase inhibitor scaffolds.
In the synthesis of Valmerin-class CDK/GSK-3 inhibitors, the choice of the isoxazole building block directly impacts process efficiency. Coupling 5-phenylisoxazole-3-carboxylic acid with a complex amine yields the desired urea/amide intermediate in 87% yield as a highly crystalline white solid (mp 248–250 °C) [1]. In direct contrast, utilizing 5-methylisoxazole-3-carboxylic acid under identical conditions results in a significantly lower 72% yield, producing a less stable yellow solid (mp 156–158 °C)[1].
| Evidence Dimension | Amidation yield and product melting point |
| Target Compound Data | 87% yield; white solid, mp 248–250 °C |
| Comparator Or Baseline | 5-Methylisoxazole-3-carboxylic acid (72% yield; yellow solid, mp 156–158 °C) |
| Quantified Difference | +15% absolute yield; +92 °C increase in melting point |
| Conditions | Amide coupling with tetrahydropyrido[1,2-a]isoindolone amine derivative followed by flash chromatography |
Higher coupling yields and superior intermediate crystallinity streamline purification and scale-up, reducing overall manufacturing costs.
5-Phenylisoxazole-3-carboxylic acid serves as an optimal starting material for generating highly potent 4,5-diarylisoxazole libraries. The presence of the C5-phenyl group stabilizes and directs electrophilic bromination at the C4 position, enabling subsequent Suzuki cross-coupling with various aryl boronic acids [1]. This specific synthetic sequence successfully converts the baseline scaffold (MptpB IC50 >500 μM) into highly active 4,5-diarylisoxazole-3-carboxylic acid derivatives (IC50 down to 0.9 μM) [1]. Aliphatic isoxazoles lack this specific electronic activation and steric guidance for efficient C4-arylation.
| Evidence Dimension | Target enzyme inhibition (MptpB) post-derivatization |
| Target Compound Data | Enables C4-arylation yielding derivatives with IC50 = 0.9 μM |
| Comparator Or Baseline | Unfunctionalized baseline scaffold (IC50 >500 μM) |
| Quantified Difference | >500-fold improvement in potency via enabled C4-functionalization |
| Conditions | C4-bromination followed by Suzuki coupling with dichlorophenol fragments |
Procuring this specific regioisomer allows chemists to efficiently access C4-functionalized multi-aryl libraries that are otherwise synthetically challenging.
The 5-phenylisoxazole-3-carboxylic acid core is a rigorously validated anchor for the development of gout and hyperuricemia therapeutics. When utilized as the primary scaffold, derivatives of this compound demonstrate potent xanthine oxidase inhibition, with unoptimized hits showing IC50 values of 0.36 μM and optimized analogs reaching 0.003 μM [1]. Substituting this core with generic aliphatic carboxylic acids fails to provide the necessary hydrogen-bonding network and spatial geometry required to occupy the XO molybdenum-pterin active site[1].
| Evidence Dimension | Xanthine oxidase (XO) IC50 |
| Target Compound Data | 0.36 μM to 0.003 μM (optimized derivatives) |
| Comparator Or Baseline | Non-specific aliphatic carboxylic acids (inactive) |
| Quantified Difference | Sub-micromolar to nanomolar target engagement |
| Conditions | In vitro xanthine oxidase inhibition assays |
Procuring this validated core provides a significant head start in hit-to-lead optimization for XO inhibitors, bypassing the high attrition rates of unvalidated scaffolds.
The lipophilicity of a building block dictates its behavior during standard aqueous workups. 5-Phenylisoxazole-3-carboxylic acid possesses a calculated LogP (XLOGP3) of 2.43, whereas its closest structural analog, 5-methylisoxazole-3-carboxylic acid, has a LogP of only 0.82 . This significant difference in lipophilicity ensures that the phenylated compound and its immediate derivatives partition strongly into the organic phase during liquid-liquid extraction, minimizing yield losses to the aqueous layer that commonly plague highly polar aliphatic isoxazoles .
| Evidence Dimension | Calculated Lipophilicity (XLOGP3) |
| Target Compound Data | 2.43 |
| Comparator Or Baseline | 5-Methylisoxazole-3-carboxylic acid (0.82) |
| Quantified Difference | +1.61 LogP units |
| Conditions | Standard physicochemical property calculation (XLOGP3 model) |
Higher lipophilicity drastically improves organic phase recovery during extraction, making it highly suitable for large-scale synthesis workflows.
Directly downstream of its superior amidation coupling yields and high intermediate crystallinity, 5-phenylisoxazole-3-carboxylic acid is the preferred building block for synthesizing Valmerin-class and other kinase inhibitors. Its ability to form highly stable, easily purifiable amide/urea intermediates reduces the need for complex chromatographic separations at scale [1].
Leveraging its validated pharmacophore performance, this compound is the ideal starting point for libraries targeting gout and hyperuricemia. The 5-phenylisoxazole core precisely mimics the spatial and electronic requirements of the XO active site, allowing medicinal chemists to focus optimization efforts on the phenyl ring substituents rather than the core scaffold[2].
Because the C5-phenyl group activates and directs electrophilic substitution, this compound is highly recommended for synthesizing 4,5-diarylisoxazole libraries (such as MptpB inhibitors). It serves as a reliable precursor for C4-bromination and subsequent Suzuki cross-coupling, enabling rapid exploration of chemical space [3].
For industrial or pilot-scale synthesis where chromatographic purification is cost-prohibitive, the high LogP (2.43) of this compound ensures efficient partitioning into organic solvents. It should be prioritized over 5-methylisoxazole derivatives when aqueous product loss during workup is a primary process concern .
Irritant;Health Hazard